2,2-Bis(trifluoromethyl)-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

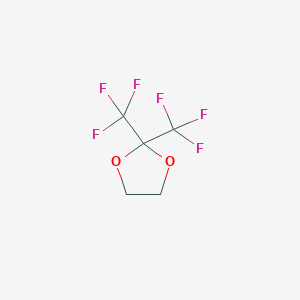

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(trifluoromethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNNUQKDERZMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073275 | |

| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1765-26-0 | |

| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2,2-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1765-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,2-Bis(trifluoromethyl)-1,3-dioxolane

This guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2-Bis(trifluoromethyl)-1,3-dioxolane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed spectra, supported by practical experimental considerations and detailed spectral interpretation.

Introduction

This compound is a fluorinated heterocyclic compound with a stable 1,3-dioxolane ring system. The presence of two trifluoromethyl (-CF₃) groups significantly influences the molecule's electronic properties and reactivity.[1] These electron-withdrawing groups enhance the compound's lipophilicity, a desirable characteristic in pharmaceutical design as it can facilitate the crossing of biological membranes.[1] The synthesis of this compound is typically achieved through the acid-catalyzed cyclization of hexafluoroacetone with ethylene glycol.[1]

NMR spectroscopy is an indispensable tool for the structural verification of such fluorinated molecules. ¹H NMR provides information about the dioxolane ring protons, while ¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethyl groups. This guide will systematically deconstruct the NMR spectra of this molecule, providing a framework for understanding the interplay of molecular structure, symmetry, and spectroscopic output.

Molecular Structure and Symmetry Analysis

A thorough understanding of the molecular structure and its inherent symmetry is paramount to predicting and interpreting its NMR spectra.

Figure 1: Molecular structure of this compound.

Due to the free rotation around the C-C bonds of the trifluoromethyl groups and the overall symmetry of the molecule, the following equivalences are expected:

-

Protons: The four protons on the dioxolane ring (-OCH₂CH₂O-) are chemically and magnetically equivalent.

-

Fluorine Nuclei: The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent.

This high degree of symmetry simplifies the expected NMR spectra, predicting a single signal in both the ¹H and ¹⁹F NMR spectra.

Theoretical Prediction of NMR Spectra

¹H NMR Spectrum

Based on the molecular symmetry, a single resonance is anticipated for the four equivalent protons of the dioxolane ring. The chemical shift of these protons is influenced by the two adjacent oxygen atoms and the geminal trifluoromethyl groups. For comparison, the protons in the parent 1,3-dioxolane resonate at approximately 3.88 ppm and 4.90 ppm.[2] The strong electron-withdrawing nature of the two -CF₃ groups at the C2 position will deshield the protons at the C4 and C5 positions, causing a downfield shift. Therefore, the singlet for the four protons is expected to appear at a chemical shift greater than that of unsubstituted dioxolane.

A key feature to consider is the potential for through-space coupling between the protons and the fluorine atoms. Although separated by four bonds, the spatial proximity of the protons on the dioxolane ring and the fluorine atoms of the trifluoromethyl groups could lead to a small H-F coupling, which might manifest as a broadening of the proton signal or a fine splitting pattern.

¹⁹F NMR Spectrum

The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent and are expected to give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of trifluoromethyl groups can vary significantly depending on the electronic environment.[3] Given the attachment to a carbon atom bonded to two oxygen atoms, the chemical shift is anticipated to be in the typical range for such functional groups.

Similar to the ¹H spectrum, long-range coupling between the fluorine and hydrogen nuclei is possible.[4][5] This would result in the single fluorine resonance being split by the four equivalent protons. According to the n+1 rule, this would theoretically result in a quintet. However, if the coupling constant is small, this may only be observed as a broadening of the signal.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure the acquisition of high-resolution and accurate NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity in the resulting spectra.

Figure 2: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm, which is unlikely to interfere with the analyte signals.

-

Internal Standard: TMS is the universally accepted internal standard for ¹H NMR due to its chemical inertness and its sharp singlet at a high-field position. For ¹⁹F NMR, an external standard is often used, or the spectrum can be referenced to the spectrometer's internal frequency.

-

Field Strength: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is particularly useful for observing small coupling constants.

Spectral Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by a single sharp singlet.[1] This observation confirms the chemical equivalence of the four protons on the dioxolane ring. The integration of this peak corresponds to four protons, further validating the structure. The chemical shift of this singlet is typically observed around 4.2 ppm . This downfield shift, compared to unsubstituted 1,3-dioxolane, is a direct consequence of the strong electron-withdrawing effect of the two adjacent trifluoromethyl groups. The absence of significant splitting in the proton signal suggests that the four-bond H-F coupling (⁴JHF) is very small or zero.

¹⁹F NMR Spectrum

Summary of Spectroscopic Data

The key NMR spectroscopic data for this compound are summarized in the table below.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~4.2 | Singlet | 4H | -OCH₂CH₂O- |

| ¹⁹F | ~-81 | Singlet | 6F | 2 x -CF₃ |

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound are remarkably simple and highly informative. The high degree of molecular symmetry results in a single resonance in each spectrum, providing a clear and unambiguous confirmation of the compound's structure. The observed chemical shifts are consistent with the strong electron-withdrawing nature of the two trifluoromethyl groups. This guide provides a detailed framework for the analysis of this molecule and serves as a valuable reference for scientists working with fluorinated organic compounds. The principles of symmetry, electronic effects, and coupling phenomena discussed herein are broadly applicable to the structural elucidation of a wide range of molecules by NMR spectroscopy.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

-

Gee, C. T., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 64(3), 247–261. Retrieved from [Link]

-

Harmon, L. A., Liu, E. K. S., & Lagow, R. J. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. Inorganic Chemistry, 17(10), 2916-2919. Retrieved from [Link]

-

Micotti, E., et al. (2013). 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. Magnetic Resonance in Chemistry, 51(11), 779-783. Retrieved from [Link]

-

Saini, S., et al. (2022). Supplementary Information: Metal-free, Redox-neutral, Visible light-triggered Coupling of CO2 with Epoxides to Cyclic Carbonates at Atmospheric Pressure. The Royal Society of Chemistry. Retrieved from [Link]

- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1971). Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 7). Pergamon.

-

Dracinsky, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry, 149, 107388. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes.

-

PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane. Retrieved from [Link]

-

ACS Publications. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of .... Retrieved from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]

-

RSC Publishing. (2020). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science. Retrieved from [Link]

Sources

- 1. This compound | 1765-26-0 | Benchchem [benchchem.com]

- 2. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2,2-Bis(trifluoromethyl)-1,3-dioxolane in Common Organic Solvents

This is an excellent and detailed request. I will now proceed to generate the in-depth technical guide on the solubility of 2,2-Bis(trifluoromethyl)-1,3-dioxolane.

Executive Summary

This compound is a fluorinated cyclic ether with a unique combination of properties, including high density, low refractive index, and notable thermal stability. Its two trifluoromethyl groups impart a significant degree of lipophilicity, influencing its interaction with other molecules and its solubility profile.[1] This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical principles governing its solubility, present available quantitative data, and provide detailed, field-proven experimental protocols for determining solubility. This document is intended to be a practical resource for scientists and researchers leveraging this compound in chemical synthesis, formulation development, and other advanced applications.

Introduction to this compound

Chemical Structure and Properties

This compound (CAS RN: 1765-26-0) is a colorless to light yellow liquid with the molecular formula C₅H₄F₆O₂.[2] The presence of two trifluoromethyl (-CF₃) groups on the C2 position of the dioxolane ring is its most defining structural feature. These highly electronegative groups create a molecule with a low polar surface area and high lipophilicity, which are critical determinants of its solubility characteristics.[1]

Key Physicochemical Properties:

-

Molecular Weight: 210.08 g/mol

-

Boiling Point: 105-107 °C[3]

-

Density: 1.53 g/mL at 25 °C[3]

-

Refractive Index: n20/D 1.312[3]

-

Flash Point: 9 °C

Significance and Applications

The unique properties of this compound make it a valuable compound in several fields. Its parent structure, 1,3-dioxolane, is used as a solvent and a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The introduction of trifluoromethyl groups enhances stability and can alter biological activity, making this derivative particularly interesting for:

-

Specialty Solvent: Its fluorinated nature suggests utility in dissolving fluorinated polymers or as a component in solvent blends for specific applications.

-

Chemical Synthesis: As a stable, non-reactive medium for certain chemical reactions.

-

Drug Development: The lipophilic character can be advantageous for designing molecules intended to cross biological membranes.[1]

-

Materials Science: Incorporation into polymers to modify their optical and physical properties.[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to break existing solute-solute and solvent-solvent interactions.

Solvent-Solute Interactions

The primary intermolecular forces at play are:

-

Van der Waals Forces: These are the dominant interactions for non-polar molecules. The large electron clouds of the fluorine atoms in this compound contribute to significant London dispersion forces.

-

Dipole-Dipole Interactions: While the C-F bonds are highly polar, the symmetrical arrangement of the two -CF₃ groups results in a relatively low overall molecular dipole moment.

-

Hydrogen Bonding: this compound has ether oxygens that can act as weak hydrogen bond acceptors, but it lacks hydrogen bond donors.

The Role of Fluorine in Solubility

Highly fluorinated organic molecules, like this dioxolane, exhibit unique solubility behavior. They are often described as being both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in hydrocarbon lipids/solvents).[5] This is because the highly electronegative fluorine atoms create very weak intermolecular interactions with non-fluorinated molecules. Consequently, this compound is expected to have favorable solubility in other fluorinated solvents and aprotic solvents with some polar character, but limited solubility in highly polar, protic solvents or purely non-polar hydrocarbon solvents.

Solubility Profile in Common Organic Solvents

While extensive quantitative public data on the solubility of this compound is limited, its miscibility and solubility can be inferred from its structure and the properties of similar fluorinated compounds. The following table provides a qualitative and estimated solubility profile. It is strongly recommended to experimentally verify these values for any critical application.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Non-polar Aliphatic | Moderate | Van der Waals forces are the primary interaction. |

| Toluene | Non-polar Aromatic | Good | Favorable interactions between the aromatic ring and the fluorinated groups. |

| Dichloromethane | Polar Aprotic | Good | Similar polarity and ability to engage in dipole-dipole interactions. |

| Chloroform | Polar Aprotic | Good | Similar to dichloromethane. |

| Acetone | Polar Aprotic | Good | The ketone can interact with the dioxolane's ether groups. |

| Ethyl Acetate | Polar Aprotic | Good | Ester functionality provides favorable dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Excellent | "Like dissolves like" principle; both are cyclic ethers. |

| Acetonitrile | Polar Aprotic | Moderate | Polarity is higher, which may reduce compatibility. |

| Methanol | Polar Protic | Poor to Moderate | Strong hydrogen bonding network of methanol is disrupted. |

| Ethanol | Polar Protic | Poor to Moderate | Similar to methanol, but slightly better due to increased alkyl character. |

| Water | Polar Protic | Poor | Highly unfavorable to disrupt the water's hydrogen bonding network. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Highly polar, but its aprotic nature allows for good solvation. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. Below are two robust protocols for determining the solubility of this compound.

Protocol 1: Isothermal Equilibrium Gravimetric Method

This "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[6] It is precise but can be time-consuming.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, a known volume is evaporated, and the mass of the remaining solute is determined.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. "Excess" means undissolved solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant using a volumetric pipette. To avoid aspirating solid particles, fit the pipette tip with a small filter (e.g., a 0.22 µm syringe filter).

-

-

Solvent Evaporation:

-

Dispense the filtered aliquot into a pre-weighed, clean, and dry vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point.

-

-

Quantification and Calculation:

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility using the formula: Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot (L)

-

Self-Validation System:

-

Triplicates: Run each solvent in triplicate to assess the precision of the measurement.

-

Time to Equilibrium: For a new system, it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the solubility value has plateaued, indicating equilibrium has been reached.

Workflow for Isothermal Equilibrium Gravimetric Method

Caption: Workflow for determining solubility via the gravimetric method.

Protocol 2: High-Throughput Screening (HTS) using Nephelometry

This method is ideal for rapid screening of solubility in multiple solvents, which is common in drug discovery.

Principle: Laser nephelometry measures the amount of light scattered by suspended particles in a solution.[7] A sharp increase in scattered light indicates the point at which the compound precipitates from solution, thus defining its solubility limit.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble, such as DMSO.

-

-

Assay Plate Preparation:

-

In a 96-well plate, dispense the desired organic solvents into the wells.

-

-

Titration and Measurement:

-

Use a liquid handling robot to perform serial additions of the stock solution into the wells containing the test solvents.

-

After each addition and a brief mixing period, the plate is read by a laser nephelometer.

-

-

Data Analysis:

-

The instrument records the light scattering at each concentration point.

-

The solubility is determined as the concentration just before a significant and sustained increase in the nephelometry signal is observed.

-

Self-Validation System:

-

Controls: Include wells with only the solvent (negative control) and wells with a compound of known solubility (positive control).

-

Replicates: Each solvent should be tested in multiple wells to ensure the results are reproducible.

Factors Influencing Solubility

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, the magnitude of this effect varies and should be determined experimentally if temperature is a critical process parameter.

-

Purity of Solute and Solvent: Impurities can significantly alter solubility. Water is a common impurity in organic solvents that can drastically reduce the solubility of hydrophobic compounds.

-

Pressure: For liquid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

Safety and Handling

This compound is a flammable liquid and vapor.[8][9] It is also suspected of damaging fertility or the unborn child.[2][8] Handle this compound in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][10] Keep away from heat, sparks, and open flames.[8][9]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[9][10]

-

Ventilation: Use only outdoors or in a well-ventilated area.[9][10]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[8]

-

Fire Fighting: Use alcohol-resistant foam, carbon dioxide, or dry powder for extinguishing.[10]

Conclusion

This compound is a specialty fluorinated compound with a solubility profile dominated by its lipophilic character and the unique properties of its trifluoromethyl groups. It is expected to be highly soluble in aprotic and non-polar organic solvents, particularly other ethers, and poorly soluble in polar, protic solvents like water and methanol. For critical applications, the experimental determination of solubility is paramount. The gravimetric and nephelometric methods outlined in this guide provide robust frameworks for obtaining accurate and reliable solubility data, enabling researchers to effectively utilize this versatile compound in their work.

References

- Benchchem. (n.d.). This compound | 1765-26-0.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Synquest Labs. (n.d.). This compound Safety Data Sheet.

- ResearchGate. (2025). Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ChemicalBook. (2024). This compound Chemical Safety Data Sheet.

- PubChem. (n.d.). This compound.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- Apollo Scientific. (2023). This compound Safety Data Sheet.

- ChemicalBook. (2024). This compound Properties.

- Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry.

- ResearchSpace - UKZN. (n.d.). The Investigation of Fluorinated Solvents for Carbon Dioxide Absorption.

- PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.

- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane.

Sources

- 1. This compound | 1765-26-0 | Benchchem [benchchem.com]

- 2. This compound | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1765-26-0 [chemicalbook.com]

- 4. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. rheolution.com [rheolution.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. synquestlabs.com [synquestlabs.com]

Reactivity of 2,2-Bis(trifluoromethyl)-1,3-dioxolane with nucleophiles and electrophiles

An In-Depth Technical Guide to the Reactivity of 2,2-Bis(trifluoromethyl)-1,3-dioxolane with Nucleophiles and Electrophiles

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of two powerful electron-withdrawing trifluoromethyl groups at the C2 position drastically alters the electronic properties of the dioxolane ring, deviating its reactivity from that of typical ketals. This guide elucidates the mechanistic principles governing its interactions with both nucleophiles and electrophiles. We will explore how the profound electrophilicity of the C2 carbon renders the molecule susceptible to ring-opening reactions by a variety of nucleophiles. Conversely, its behavior with electrophiles, including its role as a monomer in cationic ring-opening polymerization, will be detailed. This document is intended for researchers, chemists, and drug development professionals, providing field-proven insights, detailed experimental methodologies, and a robust framework for predicting and harnessing the unique reactivity of this versatile building block.

Introduction: The Unique Profile of a Fluorinated Ketal

Organofluorine compounds hold a privileged position in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine atoms can dramatically modulate a molecule's physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a prime exemplar of this principle. It features a 1,3-dioxolane ring, a common heterocyclic motif, but is distinguished by the geminal substitution of two trifluoromethyl (-CF₃) groups.[3]

These -CF₃ groups are not mere spectators; they are powerful electron-withdrawing substituents that fundamentally govern the molecule's reactivity.[3] This electronic influence imparts a unique chemical signature:

-

Enhanced Lipophilicity: The fluorinated periphery increases the molecule's lipophilicity, a key parameter for traversing biological membranes, which is highly valuable in drug design.[2][3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ groups exceptionally resistant to metabolic degradation.[2][3]

-

Activated Reactivity: While conventional dioxolanes (ketals) are valued as robust protecting groups stable to nucleophiles and bases, the electronic deficit induced by the two -CF₃ groups at the C2 carbon of this compound makes it highly susceptible to nucleophilic attack.[4]

This guide will dissect these characteristics, providing a causal explanation for the observed reactivity and offering practical protocols for its application.

Synthesis of the this compound Core

The construction of the this compound scaffold is most efficiently achieved through a direct, acid-catalyzed ketalization of hexafluoroacetone with ethylene glycol.[3] This method is valued for its high atom economy and operational simplicity.

Reaction Mechanism

The mechanism proceeds via several equilibrium steps, driven to completion by the removal of water:

-

Protonation: An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of hexafluoroacetone, significantly increasing the electrophilicity of the carbonyl carbon.[3]

-

Hemiketal Formation: A hydroxyl group from ethylene glycol performs a nucleophilic attack on the activated carbonyl carbon, forming a hemiacetal intermediate.[3]

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the same carbon.

-

Dehydration: Facilitated by the acidic medium, a molecule of water is eliminated, driving the equilibrium towards the formation of the stable five-membered dioxolane ring.[3]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Hexafluoroacetone (gas or hydrate)

-

Ethylene glycol

-

Concentrated sulfuric acid (catalytic amount)

-

Anhydrous sodium sulfate

-

Suitable solvent (e.g., dichloromethane)

-

Dean-Stark apparatus (if removing water azeotropically)

Procedure:

-

To a solution of ethylene glycol in a suitable solvent, add a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly bubble gaseous hexafluoroacetone through the solution or add hexafluoroacetone trihydrate portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction can be gently heated under reflux with a Dean-Stark trap to remove water and drive the reaction to completion.

-

Monitor the reaction progress by GC-MS or ¹⁹F NMR.

-

Upon completion, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting crude product by distillation to yield pure this compound as a colorless liquid.

Reactivity with Nucleophiles: Ring-Opening Reactions

Caption: General mechanism for nucleophilic ring-opening.

Classes of Nucleophiles and Reaction Outcomes

The reaction's versatility allows for the introduction of various functionalities.

| Nucleophile Class | Example Reagent(s) | Expected Ring-Opened Product Structure | Reference Analogy |

| Oxygen | Alcohols (ROH), Water (H₂O) | RO-CH₂CH₂-O-C(CF₃)₂OH | [5] |

| Nitrogen | Amines (R₂NH) | R₂N-CH₂CH₂-O-C(CF₃)₂OH | [5] |

| Sulfur | Thiols (RSH), Na₂S, NaSCN | RS-CH₂CH₂-O-C(CF₃)₂OH | [5] |

| Carbon | Grignard (RMgX), Organolithiums (RLi) | Generally stable; used as protecting group | [4][6] |

| Halides | HCl, HI | X-CH₂CH₂-O-C(CF₃)₂OH (X = Cl, I) | [5] |

Note: While carbon nucleophiles like Grignard reagents typically do not open stable ketals, the high activation of this specific substrate may allow for reaction under forcing conditions. However, its primary utility often relies on its stability to these reagents.

Experimental Protocol: Nucleophilic Ring-Opening with a Thiol (Illustrative)

This protocol is adapted from analogous reactions with 2,2-bis(trifluoromethyl)oxirane and serves as a template.[5]

Materials:

-

This compound

-

Thiophenol

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

Aprotic solvent (e.g., acetonitrile or THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and thiophenol (1.1 eq.) in anhydrous acetonitrile.

-

Add triethylamine (1.2 eq.) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and wash with 1M HCl solution to remove the base.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to isolate the target S-(2-((1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)oxy)ethyl)benzenethioate.

Reactivity with Electrophiles: Stability and Cationic Polymerization

In contrast to its susceptibility to nucleophiles, the this compound ring is generally robust towards electrophilic attack. The strong inductive withdrawal by the -CF₃ groups deactivates the ring oxygens, reducing their basicity and nucleophilicity. However, under specific conditions with potent electrophiles, reactions can be induced.

Cationic Ring-Opening Polymerization (CROP)

The 1,3-dioxolane ring system is known to be susceptible to Cationic Ring-Opening Polymerization (CROP).[3] This process can be initiated by strong electrophiles, such as Brønsted acids (e.g., triflic acid) or Lewis acids.[3][7] The resulting fluorinated polymers would possess unique properties conferred by the gem-bis(trifluoromethyl) units, such as low refractive index, high thermal stability, and low surface energy.

The initiation step involves the protonation of a ring oxygen, followed by ring-opening to generate a stabilized oxocarbenium ion, which then propagates by attacking another monomer unit.

Caption: Initiation and propagation in Cationic Ring-Opening Polymerization.

Halogenation Reactions

While the ring is electronically deactivated, substitution at the C4 and C5 positions is possible, typically under photochemical or radical conditions. For instance, photochemical chlorination of this compound can yield a mixture of mono-, di-, tri-, and tetrachlorinated derivatives.[8] These reactions likely proceed through a radical mechanism rather than a purely electrophilic aromatic substitution-type pathway.

Applications in Drug Development and Materials Science

The unique reactivity and physicochemical properties of this compound make it a valuable tool for chemists.

-

Protecting Group Chemistry: Despite its activation, under carefully controlled conditions, it can serve as a protecting group for hexafluoroacetone. Its relative stability towards certain nucleophiles (like organometallics) compared to the parent ketone is a key advantage.[4][6]

-

Pharmaceutical Scaffolding: The ring-opened products are valuable building blocks in drug discovery. The –CH₂-C(CF₃)₂OH moiety is a desirable pharmacophore that can enhance metabolic stability and binding interactions.[5] Many FDA-approved drugs contain trifluoromethyl groups for these reasons.[9]

-

Fluoropolymer Synthesis: As discussed, its ability to undergo CROP makes it a promising monomer for creating advanced fluoropolymers with tailored properties for applications in optics, electronics, and specialty coatings.[3]

Conclusion

This compound is a molecule of dual character. The powerful electron-withdrawing nature of its geminal trifluoromethyl groups transforms the typically inert ketal functionality into a reactive electrophilic center, susceptible to regioselective ring-opening by a wide array of nucleophiles. This reactivity provides a direct route to valuable tertiary alcohols bearing the hexafluoroisopropanol motif. Simultaneously, it retains a degree of stability towards electrophiles, with the notable exception of strong acids that can initiate cationic ring-opening polymerization. Understanding this nuanced reactivity is paramount for researchers aiming to leverage this unique fluorinated building block in the synthesis of novel pharmaceuticals and advanced functional materials.

References

- Benchchem. (n.d.). This compound | 1765-26-0.

- ResearchGate. (n.d.). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Jiang, X., et al. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1835-1846.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 1765-26-0.

- Google Patents. (1991). WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes.

- Belabassi, Y., et al. (2010). Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst. Journal of the Chilean Chemical Society, 55(1), 81-84.

- Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- Chemistry LibreTexts. (2019). 11.1.5 Electrophilic Addition to Carbonyls.

- Xie, F., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(5), 1563.

Sources

- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1765-26-0 | Benchchem [benchchem.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2,2-Bis(trifluoromethyl)-1,3-dioxolane

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, a comprehensive understanding of the reagents in their arsenal is paramount. This guide provides an in-depth technical examination of the safety protocols and material characteristics of 2,2-Bis(trifluoromethyl)-1,3-dioxolane (CAS No. 1765-26-0). Beyond a mere recitation of safety data, this document elucidates the causal relationships behind handling procedures, empowering you to cultivate a proactive and informed safety culture within your laboratory.

Compound Identification and Physicochemical Profile

This compound is a fluorinated cyclic acetal, a structural motif of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the gem-bis(trifluoromethyl) group, necessitate a nuanced approach to its handling and application.

A foundational understanding of its physical and chemical properties is the first step in a robust risk assessment. These parameters dictate its behavior in the laboratory environment, from storage to reaction quenching.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₆O₂ | Synquest Labs[1] |

| Molecular Weight | 210.08 g/mol | Tokyo Chemical Industry Co., Ltd.[2], PubChem[3] |

| Appearance | Colorless to light yellow clear liquid | Tokyo Chemical Industry Co., Ltd.[2] |

| Boiling Point | 105-107 °C | Tokyo Chemical Industry Co., Ltd.[2], ChemicalBook[4] |

| Density | 1.53 g/mL at 25 °C | Tokyo Chemical Industry Co., Ltd.[2], ChemicalBook[4] |

| Flash Point | 9 °C | Tokyo Chemical Industry Co., Ltd.[2] |

| Refractive Index | n20/D 1.312 | ChemicalBook[4] |

Note: The low flash point indicates that this substance is a highly flammable liquid and vapor, a critical consideration for all handling and storage procedures.[2][5][6]

Hazard Identification and Risk Mitigation

A critical aspect of working with this compound is a thorough understanding of its potential hazards. It is classified as a hazardous substance, and adherence to prescribed safety protocols is non-negotiable.[1][5][6]

GHS Hazard Classifications:

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1][6] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[5][6] |

The causality behind these classifications is rooted in the compound's chemical reactivity and its interaction with biological systems. The trifluoromethyl groups can influence its metabolic pathways and cellular interactions, leading to the observed irritant and potential reproductive effects.

The Hierarchy of Controls: A Proactive Safety Paradigm

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures, ensuring a multi-layered defense against potential exposure.

-

Elimination/Substitution: While not always feasible, consider if a less hazardous alternative can achieve the desired scientific outcome.

-

Engineering Controls: The primary line of defense. Always handle this compound within a certified chemical fume hood to control vapor inhalation.[5] Ensure adequate ventilation in the laboratory.[1][5] Emergency eye wash fountains and safety showers must be readily accessible.[1]

-

Administrative Controls: Implement and strictly follow Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound. Comprehensive training for all personnel is mandatory.

-

Personal Protective Equipment (PPE): As the last line of defense, appropriate PPE is crucial. This includes, but is not limited to:

-

Eye and Face Protection: Chemical safety goggles or glasses are mandatory. A face shield should be worn when there is a risk of splashing.[1]

-

Hand Protection: Wear protective gloves. Nitrile rubber gloves are a suitable option, but always consult the manufacturer's specifications for chemical resistance.[1][7]

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing.[1][5]

-

Respiratory Protection: In situations where engineering controls are insufficient or during emergency response, a full-face respirator with appropriate cartridges should be used.[5]

-

Safe Handling, Storage, and Disposal Protocols

Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling

-

Avoid all personal contact, including inhalation of vapors or mists.[6]

-

Use non-sparking tools and explosion-proof equipment due to the high flammability.[5][6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5][6][7]

-

Do not eat, drink, or smoke in areas where this chemical is handled.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][5][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][6][8]

-

Incompatible materials include strong oxidizing agents.[1]

Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations.[1][6][7] This material and its container must be disposed of as hazardous waste.[8]

-

Consider an authorized incinerator equipped with an afterburner and a flue gas scrubber for disposal.[1]

Emergency Response Procedures

In the event of an accidental release or exposure, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][6] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |

Accidental Release Measures

-

Evacuate unnecessary personnel from the area.[1]

-

Wear appropriate personal protective equipment, including respiratory protection.[1][5]

-

For small spills, absorb with a dry chemical absorbent. For large spills, dike for recovery or absorb with appropriate material.[1]

-

Collect spilled material in a suitable, closed container for disposal.[5]

Firefighting Measures

-

Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Unsuitable Extinguishing Media: A full water jet may be ineffective.[7]

-

Specific Hazards: The vapor is heavier than air and may form explosive mixtures with air.[1][6][8] Thermal decomposition can generate carbon oxides and hydrogen fluoride.[1] Containers may rupture violently if heated.[6]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Toxicological and Ecological Information

Similarly, detailed information on the environmental fate and ecotoxicity of this compound is limited. To prevent environmental contamination, avoid release to the environment and ensure that all waste is disposed of through approved channels.[1][5][7]

Conclusion

This compound is a valuable reagent with the potential to contribute significantly to advancements in drug discovery and materials science. However, its utility is intrinsically linked to its safe and responsible handling. By internalizing the principles outlined in this guide—from understanding its physicochemical properties to implementing a robust hierarchy of controls and being prepared for emergencies—researchers can confidently and safely unlock its synthetic potential. A proactive and informed approach to safety is not a barrier to innovation; it is the very foundation upon which sustainable scientific progress is built.

References

-

Penta s.r.o. (2023). SAFETY DATA SHEET: 1,3-Dioxolane. Retrieved from [Link]

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Dioxolane. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved from [Link]

-

HPC Standards. (n.d.). Safety Data Sheet: 2,2'-Bi-1,3-dioxolane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | 1765-26-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1765-26-0 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. carlroth.com [carlroth.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

A Comprehensive Technical Guide to 2,2-Bis(trifluoromethyl)-1,3-dioxolane: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of 2,2-Bis(trifluoromethyl)-1,3-dioxolane, a fluorinated heterocyclic compound of significant interest in synthetic chemistry and materials science. We will explore its fundamental properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identifiers

This compound is known by several synonyms and is cataloged under various chemical registry numbers. Accurate identification is crucial for regulatory compliance and literature searches.

A comprehensive list of identifiers for this compound is provided below.[1] This includes its formal IUPAC name, Chemical Abstracts Service (CAS) number, and other database-specific codes that are essential for researchers in locating and specifying this chemical.[1]

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1765-26-0 | CAS Common Chemistry, ChemIDplus, EPA DSSTox, ECHA[1] |

| Molecular Formula | C₅H₄F₆O₂ | PubChem[1] |

| Molecular Weight | 210.07 g/mol | PubChem[1] |

| InChI Key | PQNNUQKDERZMPQ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1COC(O1)(C(F)(F)F)C(F)(F)F | PubChem[1] |

| EC Number | 812-551-1 | European Chemicals Agency (ECHA)[1] |

| DSSTox Substance ID | DTXSID2073275 | EPA DSSTox[1] |

| MDL Number | MFCD00191832 | SynQuest Labs, ChemicalBook[2][3] |

| Depositor-Supplied Synonyms | Dioxolane 456, 1,3-Dioxolane, 2,2-bis(trifluoromethyl)- | PubChem[1] |

Physicochemical Properties

The unique physicochemical properties of this compound are conferred by the presence of two trifluoromethyl groups. These electron-withdrawing groups significantly influence the molecule's stability, reactivity, and solvent characteristics.[4]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow, clear liquid | Tokyo Chemical Industry Co., Ltd. |

| Boiling Point | 105-107 °C | ChemicalBook, Tokyo Chemical Industry Co., Ltd.[3] |

| Density | 1.53 g/mL at 25 °C | ChemicalBook, Tokyo Chemical Industry Co., Ltd.[3] |

| Refractive Index (n20/D) | 1.312 | ChemicalBook[3] |

| Flash Point | 9 °C | Tokyo Chemical Industry Co., Ltd. |

| Purity (GC) | >98.0% | Tokyo Chemical Industry Co., Ltd. |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | Tokyo Chemical Industry Co., Ltd. |

| Storage Conditions | Store under inert gas; hygroscopic | Tokyo Chemical Industry Co., Ltd. |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the acid-catalyzed reaction of hexafluoroacetone with ethylene glycol.[4] This ketalization reaction is a cornerstone of its production.

Reaction Mechanism

The synthesis proceeds via a well-understood acid-catalyzed mechanism:

-

Protonation of the Carbonyl Oxygen: An acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of hexafluoroacetone. This initial step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.[4]

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then performs an intramolecular nucleophilic attack on the same carbon atom.[4]

-

Elimination of Water: The reaction is driven to completion by the elimination of a water molecule, a process also facilitated by the acidic environment. This step leads to the formation of the stable five-membered dioxolane ring.[4]

The strong electron-withdrawing nature of the two trifluoromethyl groups on the carbonyl carbon of hexafluoroacetone promotes both the initial hydration and the subsequent acetal formation.[4]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Application pathways for this compound.

Safety and Handling

This compound is a flammable liquid and vapor and is suspected of damaging fertility or the unborn child. [1][5]It also causes skin and serious eye irritation and may cause respiratory irritation. [2]Therefore, stringent safety protocols must be followed during its handling and storage.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. [2][5]In case of inadequate ventilation, respiratory protection should be worn. [2]* Handling: Use only outdoors or in a well-ventilated area. [2]Avoid breathing fumes, mist, spray, or vapors. [2][5]Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. [5]Ground and bond container and receiving equipment. [5][6]* Storage: Keep the container tightly closed when not in use. [2][5]Store in a dry, cool, and well-ventilated area. [2]* Fire Fighting: Use water spray, dry powder, or carbon dioxide. [2]Thermal decomposition generates carbon oxides and hydrogen fluoride. [2]* Spills: Remove all ignition sources. [7]Avoid breathing vapors and contact with skin and eyes. [7]Contain and absorb small quantities with vermiculite or other absorbent material. [7]

Exemplary Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a certified laboratory with appropriate safety measures.

Materials:

-

Hexafluoroacetone (gas or as hydrate)

-

Ethylene glycol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (drying agent)

-

Sodium bicarbonate (for neutralization)

-

Appropriate glassware for reaction under controlled temperature and distillation.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet (if using gaseous hexafluoroacetone), add ethylene glycol.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled ethylene glycol with continuous stirring.

-

Addition of Hexafluoroacetone: Slowly bubble gaseous hexafluoroacetone through the solution or add hexafluoroacetone hydrate portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by GC or NMR).

-

Quenching and Neutralization: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Mix carefully to neutralize the acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.

References

-

This compound | 1765-26-0 | Benchchem. (n.d.). Retrieved from [Link]

-

This compound | C5H4F6O2 | CID 120560 - PubChem. (n.d.). Retrieved from [Link]

- Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes. (1991). Google Patents.

-

Hexafluoroacetone - Wikipedia. (n.d.). Retrieved from [Link]

-

1,3-Dioxolane - SAFETY DATA SHEET. (2023, March 14). Retrieved from [Link]

-

Molecular and crystal structure of hexafluoroacetone-ethylene alternating copolymer. - SciSpace. (n.d.). Retrieved from [Link]

-

Hexafluoroacetone. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | 1765-26-0 [chemicalbook.com]

- 4. This compound | 1765-26-0 | Benchchem [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes & Protocols: 2,2-Bis(trifluoromethyl)-1,3-dioxolane in Advanced Fluoropolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoropolymers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, chemical inertness, and unique physicochemical properties.[1][2] The strategic selection of fluorinated monomers is critical to tailoring polymer characteristics for specific high-performance applications. This document provides a detailed technical guide on 2,2-Bis(trifluoromethyl)-1,3-dioxolane and its derivatives as pivotal monomers in the synthesis of next-generation fluoropolymers. We will explore the monomer's intrinsic properties, its synthesis, polymerization mechanisms, and the resultant polymer applications, particularly in electronics, gas separation membranes, and optics. This guide is intended to provide both foundational knowledge and actionable laboratory protocols for professionals in materials science and drug development.

Monomer Overview: this compound

This compound is a highly fluorinated heterocyclic compound that serves as a critical building block for specialized polymers.[3] The molecule's structure is distinguished by a stable 1,3-dioxolane ring and two trifluoromethyl (-CF₃) groups. These structural features are fundamental to its utility.

-

Trifluoromethyl Groups (-CF₃): These strongly electron-withdrawing groups impart significant chemical and thermal stability due to the strength of the carbon-fluorine bond.[3] They also increase the lipophilicity and free volume of the resulting polymers, which are crucial for applications like gas separation membranes and low-dielectric materials.[1][4]

-

1,3-Dioxolane Ring: This heterocyclic system provides a stable scaffold. While the unsubstituted ring is susceptible to cationic ring-opening polymerization (CROP), its halogenated derivatives are often used in radical copolymerization to create amorphous (non-crystalline) polymers with unique optical properties.[4][5]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| CAS Number | 1765-26-0 | [6] |

| Molecular Formula | C₅H₄F₆O₂ | [6] |

| Molecular Weight | 210.07 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 105-107 °C | [7] |

| Density | 1.53 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.312 | [7] |

| Flash Point | 9 °C |

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as a flammable liquid and vapor (H226) and is suspected of damaging fertility or the unborn child (H361).[6]

Core Safety Precautions:

-

Handle only in a well-ventilated fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use explosion-proof electrical and lighting equipment.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

-

Store in a tightly closed container under an inert atmosphere in a cool, dry place.[8]

Synthesis and Polymerization Pathways

Monomer Synthesis

The most direct and established method for synthesizing this compound is the acid-catalyzed cyclization of hexafluoroacetone with ethylene glycol.[4] The reaction proceeds via protonation of the carbonyl oxygen in hexafluoroacetone, enhancing its electrophilicity. This is followed by a nucleophilic attack from the hydroxyl groups of ethylene glycol, leading to the formation of a stable five-membered dioxolane ring and the elimination of water.[4]

Caption: Synthesis of this compound.

Polymerization Strategy: The Power of Copolymerization

While the base dioxolane ring can undergo ring-opening polymerization, the most significant industrial and research applications arise from the copolymerization of its halogenated derivatives.[5] For instance, a closely related and highly important monomer, 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD) , is copolymerized with tetrafluoroethylene (TFE) to produce the amorphous fluoropolymer Teflon™ AF.[1][3]

This copolymerization approach is crucial because it disrupts the crystalline structure that would typically form in a homopolymer like polytetrafluoroethylene (PTFE), leading to an amorphous material with unique properties.

Caption: Free-radical copolymerization workflow.

Application Note: High-Performance Amorphous Fluoropolymers

Polymers derived from 2,2-bis(trifluoromethyl)-1,3-dioxole monomers exhibit a suite of properties that make them indispensable for advanced applications.[3]

| Property | Consequence & Rationale | Key Applications |

| Amorphous Structure | Prevents light scattering that occurs at crystal boundaries, leading to outstanding optical clarity. | Optical fibers, lenses, high-performance coatings, optical windows.[1][3] |

| High Fractional Free Volume | The bulky -CF₃ groups inhibit efficient polymer chain packing, creating voids that facilitate the transport of small molecules. | Gas separation membranes (e.g., helium recovery, CO₂ removal).[1] |

| Low Refractive Index & Dielectric Constant | The high fluorine content lowers electron density and polarizability. | Advanced electronic components, high-frequency circuit boards, semiconductor manufacturing.[1][3] |

| Exceptional Chemical & Thermal Stability | The formidable strength of the C-F and C-O bonds confers resistance to harsh chemicals, solvents, and high temperatures. | Liners for chemical reactors, high-purity fluid handling, protective coatings in corrosive environments.[2][3] |

| High Gas Permeability | A direct result of the high fractional free volume. | Specialized membranes, sensors.[1] |

Experimental Protocols

Disclaimer: These protocols are intended as a guide and should be adapted and optimized by qualified personnel. All work must be conducted in a suitable laboratory with appropriate safety measures.

Protocol 1: Synthesis of this compound

This protocol is based on the acid-catalyzed reaction of hexafluoroacetone and ethylene glycol.[4]

Materials:

-

Hexafluoroacetone (gas, handled with appropriate gas lines and cold trap)

-

Ethylene glycol (anhydrous)

-

Sulfuric acid (concentrated, catalyst)

-

Anhydrous sodium sulfate (for drying)

-

Reaction flask equipped with a dry ice/acetone condenser, magnetic stirrer, and gas inlet

Procedure:

-

Setup: Assemble the reaction flask and condenser. Flame-dry the glassware under vacuum or nitrogen to ensure anhydrous conditions.

-

Reactant Charging: Cool the flask to -20 °C using a cryocooler or bath. Add anhydrous ethylene glycol to the flask.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred ethylene glycol.

-

Hexafluoroacetone Addition: Slowly bubble a slight molar excess of hexafluoroacetone gas through the solution. The gas will condense in the cold flask. Monitor the reaction progress via GC-MS or ¹⁹F NMR.

-

Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction by pouring the mixture into a separatory funnel containing ice-water and a suitable organic solvent (e.g., diethyl ether).

-

Extraction: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield the pure dioxolane.

Protocol 2: Representative Copolymerization of a Dioxole Monomer

This generalized protocol describes the free-radical solution copolymerization of a monomer like 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD) with a gaseous comonomer like tetrafluoroethylene (TFE).

Materials:

-

2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD)

-

Tetrafluoroethylene (TFE) gas

-

Perfluorinated radical initiator (e.g., perfluorobenzoyl peroxide)

-

Anhydrous, degassed perfluorinated solvent (e.g., perfluorohexane)

-

High-pressure stainless-steel reactor with magnetic stirring, gas inlet/outlet, and temperature control.

Caption: Workflow for amorphous fluoropolymer synthesis.

Procedure:

-

Reactor Setup: Ensure the pressure reactor is scrupulously clean and dry. Assemble and purge with an inert gas (e.g., Argon).

-

Charging: Charge the reactor with the perfluorinated solvent, the liquid dioxole monomer, and the radical initiator.

-

Degassing: Seal the reactor and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can inhibit radical polymerization.

-

Pressurization: Introduce TFE gas into the reactor up to the target pressure. The pressure will dictate the incorporation ratio of TFE in the final copolymer.

-

Initiation: Begin stirring and heat the reactor to the decomposition temperature of the initiator (typically 60-80 °C). Maintain a constant temperature and TFE pressure throughout the reaction.

-

Monitoring: Monitor the reaction progress by observing the drop in TFE pressure as it is consumed.

-

Termination & Quenching: After the desired reaction time (or pressure drop), cool the reactor to room temperature and carefully vent the unreacted TFE according to safety protocols.

-

Isolation: Open the reactor and pour the viscous polymer solution into a stirred non-solvent (e.g., methanol) to precipitate the fluoropolymer.

-

Purification & Drying: Collect the white, fibrous polymer by filtration. Wash thoroughly with the non-solvent to remove any residual monomer or initiator. Dry the final polymer in a vacuum oven until a constant weight is achieved.

References

-

This compound | C5H4F6O2 | CID 120560 - PubChem. [Link]

- WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)

- CA2060193A1 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)

-

The Science Behind High-Performance Fluoropolymers: A Deep Dive with 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole. [Link]

-

In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries - RSC Publishing. [Link]

-

Perfluorodioxolane Polymers for Gas Separation Membrane Applications - MDPI. [Link]

-

Fluoropolymers: The Right Material for the Right Applications - ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1765-26-0 | Benchchem [benchchem.com]

- 5. In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1765-26-0 [chemicalbook.com]

- 8. 1765-26-0|this compound|BLD Pharm [bldpharm.com]

Application Notes and Protocols: 2,2-Bis(trifluoromethyl)-1,3-dioxolane in Organic Synthesis

Introduction: A Privileged Building Block for Fluorine Chemistry

In the landscape of modern organic synthesis, the strategic introduction of fluorine atoms into molecular architectures is a cornerstone of drug discovery and materials science. The trifluoromethyl (–CF₃) group, in particular, is a highly sought-after moiety due to its profound impact on a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 2,2-Bis(trifluoromethyl)-1,3-dioxolane emerges as a versatile and powerful building block for the facile incorporation of these prized trifluoromethyl groups. Its unique structure, featuring a stable dioxolane ring flanked by two trifluoromethyl groups, offers a gateway to a diverse array of complex fluorinated molecules.[3][4]

The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the dioxolane ring, rendering it susceptible to specific synthetic transformations that allow for the controlled release and transfer of trifluoromethyl-containing fragments.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

| Property | Value | Reference |

| Molecular Formula | C₅H₄F₆O₂ | [5] |

| Molecular Weight | 210.08 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 105 °C | |

| Density | 1.53 g/cm³ | |

| CAS Number | 1765-26-0 | [5] |

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. It is also reported to be hygroscopic and should be stored under an inert atmosphere. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Synthetic Applications

Synthesis of Trifluoromethylated Heterocycles: The Paal-Knorr Reaction Manifold

One of the most powerful applications of this compound lies in its ability to serve as a surrogate for hexafluoroacetylacetone in the synthesis of trifluoromethylated heterocycles. While hexafluoroacetylacetone is a valuable reagent, its handling can be challenging. The dioxolane provides a stable, liquid alternative that can be readily converted in situ to the reactive 1,3-diketone equivalent. This is particularly evident in Paal-Knorr type condensations with hydrazine derivatives to yield highly valuable trifluoromethyl-substituted pyrazoles.

Mechanistic Rationale:

The synthesis proceeds through an acid-catalyzed hydrolysis of the dioxolane to generate hexafluoroacetylacetone in the reaction medium. This is followed by a classical Paal-Knorr condensation with a hydrazine, leading to the formation of the pyrazole ring. The initial protonation of an oxygen atom in the dioxolane ring facilitates the ring-opening to reveal the diketone.

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole

This protocol details a representative procedure for the synthesis of a key trifluoromethylated pyrazole derivative.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Concentrated Sulfuric Acid (catalytic amount)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10.0 g, 47.6 mmol) and ethanol (40 mL).

-

Addition of Reagents: To this solution, carefully add hydrazine hydrate (2.4 g, 47.6 mmol) dropwise with stirring. A mild exotherm may be observed.

-

Acid Catalysis: Add 2-3 drops of concentrated sulfuric acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-